1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine
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Overview
Description
1-[4-(4-Bromophenoxy)butyl]-4-methylpiperidine is an organic compound with the molecular formula C16H24BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenoxy group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine typically involves the reaction of 4-bromophenol with 1-bromo-4-chlorobutane to form 4-(4-bromophenoxy)butane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenoxybutyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenoxybutyl derivatives.
Oxidation: Formation of phenoxybutyl ketones or alcohols.
Reduction: Formation of phenoxybutyl derivatives without the bromine atom.
Scientific Research Applications
1-[4-(4-Bromophenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the piperidine moiety can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-Bromophenoxy)butyl]piperidine: Similar structure but lacks the methyl group on the piperidine ring.
1-[4-(4-Chlorophenoxy)butyl]-4-methylpiperidine: Similar structure with a chlorine atom instead of a bromine atom.
1-[4-(4-Fluorophenoxy)butyl]-4-methylpiperidine: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness: 1-[4-(4-Bromophenoxy)butyl]-4-methylpiperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-2-3-13-19-16-6-4-15(17)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMPBJPSKZLOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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